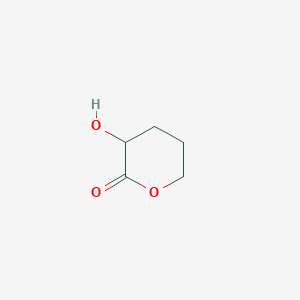

3-Hydroxytetrahydro-2h-pyran-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134782. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-4-2-1-3-8-5(4)7/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSAZOGISLHXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)OC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5058-01-5 | |

| Record name | Valeric acid, 2,5-dihydroxy-, delta-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5058-01-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxytetrahydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxytetrahydro-2H-pyran-2-one, also known as 3-hydroxy-δ-valerolactone, is a heterocyclic organic compound. Its structure, featuring a saturated six-membered lactone ring with a hydroxyl group at the C3 position, makes it a molecule of interest in synthetic chemistry and potentially in the development of novel therapeutics. The physicochemical properties of this compound are fundamental to its behavior in biological and chemical systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and stability. This guide provides a summary of the available physicochemical data for this compound and outlines standard experimental protocols for their determination.

Physicochemical Properties

A comprehensive search for experimental data on this compound reveals a scarcity of published experimental values. The following table summarizes the available predicted and limited experimental data for the compound and its unsaturated analog, 3-hydroxy-2H-pyran-2-one, for comparative purposes.

| Property | This compound | 3-Hydroxy-2H-pyran-2-one (for comparison) |

| Molecular Formula | C₅H₈O₃ | C₅H₄O₃ |

| Molecular Weight | 116.11 g/mol | 112.08 g/mol |

| CAS Number | 5058-01-5 | 496-64-0[1] |

| Melting Point | Not available | 92 °C (experimental)[1] |

| Boiling Point | 266.0 ± 23.0 °C (predicted) | 285.0 - 286.0 °C (estimated) |

| Density | 1.3 ± 0.1 g/cm³ (predicted) | Not available |

| Water Solubility | Not available | 988,200 mg/L @ 25 °C (estimated) |

| logP (Octanol-Water Partition Coefficient) | Not available | -0.763 (estimated) |

| pKa (Strongest Acidic) | Not available | 10.36 (predicted) |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of a compound such as this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperatures at which the substance begins to melt and at which it is completely liquid are recorded. The range between these two temperatures is the melting range.

Boiling Point Determination (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

A small volume of the liquid sample is placed in a distillation flask.

-

The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side-arm leading to the condenser.

-

The flask is heated, and the temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of the compound in a saturated aqueous solution at a specific temperature.

Methodology:

-

An excess amount of the solid compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to remove undissolved solid.

-

The concentration of the compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant of the hydroxyl group.

Methodology:

-

A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)

Objective: To determine the ratio of the concentration of the compound in octanol to its concentration in water at equilibrium.

Methodology:

-

A known amount of the compound is dissolved in a mixture of n-octanol and water that have been mutually saturated.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then left to separate.

-

The concentration of the compound in both the octanol and water phases is determined using an appropriate analytical method (e.g., HPLC-UV).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Workflow for Physicochemical Characterization

As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity, which is a critical process in drug discovery and development.

References

An In-depth Technical Guide on the Structural and Conformational Analysis of 3-hydroxytetrahydro-2H-pyran-2-one

Introduction

3-hydroxytetrahydro-2H-pyran-2-one, a substituted δ-valerolactone, is a heterocyclic organic compound. Its structure consists of a six-membered saturated ring containing an ester group (a lactone) and a hydroxyl substituent at the C3 position. The presence of these functional groups and stereocenters makes its structural and conformational analysis crucial for understanding its reactivity, interactions with biological systems, and potential applications in drug development and materials science. While specific experimental data for this compound is not extensively available in published literature, this guide will provide a comprehensive analysis based on the well-understood principles of conformational analysis of substituted tetrahydropyran rings and data from its parent compound, tetrahydro-2H-pyran-2-one (δ-valerolactone).

1. Structural Framework

The core of this compound is the tetrahydropyran-2-one ring. This is a saturated six-membered ring containing one oxygen atom within the ring and a carbonyl group at the C2 position. The presence of the sp2-hybridized carbonyl carbon and the endocyclic oxygen introduces some key differences compared to a simple cyclohexane ring.

1.1. Predicted Molecular Properties

While experimental data is scarce, computational methods can provide predicted properties for this compound.

| Property | Predicted Value |

| Molecular Formula | C5H8O3 |

| Molecular Weight | 116.11 g/mol |

| XLogP3 | -0.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

2. Conformational Analysis

The six-membered ring of this compound is not planar and exists in various conformations to minimize steric and electronic strains. The most stable conformations are typically chair, boat, and twist-boat forms.

2.1. Chair Conformations

The chair conformation is generally the most stable for six-membered rings. For this compound, two chair conformations are possible, differing in the axial or equatorial position of the hydroxyl group at C3. The relative stability of these two chair forms will depend on the steric and electronic interactions of the hydroxyl group.

-

Axial 3-hydroxy group: In this conformation, the hydroxyl group is parallel to the principal axis of the ring. This can lead to 1,3-diaxial interactions with the axial hydrogens at C5, which is a source of steric strain.

-

Equatorial 3-hydroxy group: Here, the hydroxyl group points away from the ring. This position is generally more stable as it minimizes steric hindrance.

2.2. Boat and Twist-Boat Conformations

The boat conformation is less stable than the chair due to torsional strain and flagpole interactions between the hydrogens at C2 and C5. The twist-boat conformation is a slightly more stable intermediate between two boat forms, but still generally less stable than the chair conformations.

2.3. Conformational Equilibrium Workflow

The determination of the most stable conformer and the energy barriers between them is a key aspect of conformational analysis.

Workflow for Conformational Analysis

3. Experimental Protocols

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution.

-

Protocol:

-

Dissolve a sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Acquire 1H and 13C NMR spectra.

-

Perform 2D NMR experiments such as COSY (to identify coupled protons), HSQC (to correlate protons to their attached carbons), and HMBC (to identify long-range H-C couplings).

-

A crucial experiment for conformational analysis is NOESY (Nuclear Overhauser Effect Spectroscopy). NOE signals are observed between protons that are close in space, regardless of whether they are bonded. The presence of strong NOE between an axial proton at C3 and axial protons at C5 would indicate an axial hydroxyl group. Conversely, the absence of such NOEs would suggest an equatorial hydroxyl group.

-

The magnitude of the coupling constants (J-values) between vicinal protons can also provide information about the dihedral angles between them, which is related to the ring conformation.

-

3.2. X-ray Crystallography

If a single crystal of this compound can be obtained, X-ray crystallography can provide a definitive solid-state structure.

-

Protocol:

-

Grow a single crystal of the compound, for example, by slow evaporation of a solvent.

-

Mount the crystal on a goniometer head.

-

Place the crystal in an X-ray diffractometer.

-

Collect diffraction data by irradiating the crystal with X-rays.

-

Process the diffraction data and solve the crystal structure using appropriate software. This will yield precise bond lengths, bond angles, and torsion angles, and will unequivocally determine the conformation in the solid state.

-

3.3. Computational Modeling

Computational methods are used to predict the relative stabilities of different conformers and the energy barriers between them.

-

Protocol:

-

Generate a 3D structure of this compound.

-

Perform a conformational search using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers.

-

Take the lowest energy conformers and perform geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

The calculated energies (including zero-point vibrational energy) will give the relative stabilities of the conformers. The calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the predicted major conformer.

-

4. Visualization of Key Conformations

The following diagram illustrates the key chair conformations of the tetrahydropyran-2-one ring and the possible positions of the hydroxyl group.

Chair Conformations of this compound

(Note: The above DOT script for images is a placeholder. Generating actual chemical structure images and embedding them is beyond the current capabilities. The diagram is intended to represent the concept of axial and equatorial conformers and the ring flip between them.)

The structural and conformational analysis of this compound is essential for understanding its chemical and physical properties. While direct experimental data for this specific molecule is limited, a combination of NMR spectroscopy, X-ray crystallography (if applicable), and computational modeling can provide a detailed picture of its 3D structure and conformational preferences. The principles outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to approach the analysis of this and similar substituted tetrahydropyran-2-one systems. The equatorial conformation of the 3-hydroxy group is predicted to be the more stable conformer due to the avoidance of 1,3-diaxial steric interactions.

Spectroscopic and Structural Elucidation of 3-Hydroxytetrahydro-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Hydroxytetrahydro-2H-pyran-2-one

This compound, a hydroxylated derivative of δ-valerolactone, is a chiral lactone of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a six-membered tetrahydropyran ring with a hydroxyl group at the C3 position, rendering it a versatile building block for the synthesis of complex natural products and pharmaceutical agents. The presence of stereogenic centers and multiple functional groups makes detailed spectroscopic analysis crucial for its characterization and for monitoring its transformations in chemical reactions.

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this section presents a combination of predicted data for the target molecule and experimental data for the closely related parent compound, tetrahydro-2H-pyran-2-one (δ-valerolactone).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | 173.5 |

| 3 | 4.3 - 4.5 (dd) | 70.1 |

| 4 | 1.9 - 2.1 (m) | 25.8 |

| 5 | 1.8 - 2.0 (m) | 21.4 |

| 6 | 4.2 - 4.4 (t) | 68.9 |

Note: Predicted data is generated from computational models and should be used as an estimation. Actual experimental values may vary.

Table 2: Experimental ¹H and ¹³C NMR Data for Tetrahydro-2H-pyran-2-one in CDCl₃

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | - | 172.1 |

| 3 | 2.45 (t) | 29.5 |

| 4 | 1.85 (m) | 21.8 |

| 5 | 1.85 (m) | 22.5 |

| 6 | 4.25 (t) | 68.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted and Comparative IR Absorption Bands (cm⁻¹)

| Functional Group | Predicted (this compound) | Experimental (Tetrahydro-2H-pyran-2-one) |

| O-H Stretch (Alcohol) | 3500 - 3200 (broad) | - |

| C-H Stretch (Aliphatic) | 2950 - 2850 | 2950 - 2850 |

| C=O Stretch (Lactone) | ~1735 | ~1735 |

| C-O Stretch (Lactone) | 1250 - 1150 | 1240 |

| C-O Stretch (Alcohol) | 1100 - 1000 | - |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | Predicted m/z | Fragment |

| Electron Ionization (EI) | 116.0473 [M]⁺ | Molecular Ion |

| 99 | [M-OH]⁺ | |

| 87 | [M-C₂H₅O]⁺ | |

| 70 | [M-C₂H₂O₂]⁺ | |

| 56 | [C₄H₈]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 220-240 ppm.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) in an appropriate cell.

-

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty sample compartment (or pure solvent/KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

-

Instrument Setup:

-

Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

-

Data Acquisition (EI-MS):

-

Introduction Method: Direct insertion probe or gas chromatography (GC-MS).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Acquisition (ESI-MS):

-

Introduction Method: Direct infusion via a syringe pump.

-

Ionization Mode: Positive or negative, depending on the analyte.

-

Capillary Voltage: 3-5 kV.

-

Mass Range: m/z 50-500.

-

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for spectroscopic analysis.

An In-depth Technical Guide to the Biological Activity of 3-Hydroxytetrahydro-2H-pyran-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 3-hydroxytetrahydro-2H-pyran-2-one derivatives. The document summarizes key quantitative data, details experimental protocols for the cited biological assays, and visualizes relevant pathways and workflows to support further research and development in this promising area of medicinal chemistry.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of natural products and synthetic compounds with a broad spectrum of biological activities. These derivatives have garnered significant interest due to their potential as therapeutic agents in various disease areas, including oncology, infectious diseases, and virology. This guide aims to consolidate the existing data on their biological activities to facilitate comparative analysis and inform future drug discovery efforts.

Biological Activities of this compound Derivatives

The biological evaluation of various derivatives has revealed potent activities across several therapeutic areas. The following sections and tables summarize the key findings.

Cytotoxic and Anticancer Activity

A number of this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The data, primarily derived from MTT assays, indicates potential for development as anticancer agents.

Table 1: Cytotoxic and Anticancer Activity of this compound Derivatives

| Compound/Derivative | Target Cell Line(s) | Activity Type | IC50 (µM) | Reference(s) |

| 3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one (Compound 5o) | MCF7 (Breast Cancer), NIH3T3 (Normal Fibroblast) | Cytotoxic | 12.49 (MCF7), 13.76 (NIH3T3) | |

| 3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one (Compound 5a) | MCF7 (Breast Cancer), NIH3T3 (Normal Fibroblast) | Cytotoxic | 21.80 (MCF7), 43.40 (NIH3T3) | |

| Tetrahydrobenzo[b]pyran Derivative (Compound 4) | OVCAR, HRA, COC1 (Ovarian Cancer) | Antitumor | Not specified, but most potent of series | |

| Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one (Compound 16c) | SK-BR-3 (Breast Cancer) | Antiproliferative | 0.21 | |

| Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one (Compound 16d) | SK-BR-3 (Breast Cancer) | Antiproliferative | 0.15 | |

| 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl)-2H-pyran-2-one | L1210 (Murine Leukemia), HeLa (Cervix Carcinoma) | Cytotoxic | 0.95 (L1210), 2.9 (HeLa) |

Anti-HIV Activity

Certain derivatives of 2H-pyran-2-one have been investigated as potential inhibitors of the HIV-1 reverse transcriptase enzyme.

Table 2: Anti-HIV Activity of 2H-pyran-2-one Derivatives

| Compound/Derivative | Target Cell Line | Activity Type | EC50 (µM) | Reference(s) |

| 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl-2H-pyran-2-one | CEM | HIV-1 Inhibitory | 25-50 |

Antimicrobial and Biofilm Inhibitory Activity

The antimicrobial properties of this compound derivatives have been explored, with some compounds showing promising activity against bacteria and their ability to form biofilms.

Table 3: Antimicrobial and Biofilm Inhibitory Activity of this compound Derivatives

| Compound/Derivative | Target Organism | Activity Type | MIC (µg/mL) / Inhibition Conc. | Reference(s) |

| 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one (Compound 6a) | Pseudomonas aeruginosa | Biofilm Inhibitor | 2.5 µM |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of Key Derivatives

3.1.1. General Procedure for the Synthesis of 3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one Derivatives

A one-pot reaction is typically employed for the synthesis of these derivatives. The general workflow involves the reaction of an arylacetic acid with diethyl oxalacetate. While the specific catalysts and reaction conditions can vary, a common approach is outlined in the workflow diagram below.

Caption: General synthesis workflow for 3-aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one.

3.1.2. Synthesis of Tetrahydrobenzo[b]pyran Derivatives

These compounds are often synthesized via a three-component reaction involving an aromatic aldehyde, malononitrile, and dimedone.

Caption: Synthesis of tetrahydrobenzo[b]pyran derivatives.

Cytotoxicity and Antiproliferative Assays

3.2.1. MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., 1% DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 20-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well. Incubate for 1.5-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution. Add 130-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Caption: Workflow of the MTT cytotoxicity assay.

Anti-HIV Assay

3.3.1. CEM-GFP Reporter Gene Assay

This assay utilizes a CEM T-cell line that has been engineered to express Green Fluorescent Protein (GFP) under the control of the HIV-1 Long Terminal Repeat (LTR) promoter.

Protocol:

-

Cell Preparation: Culture CEM-GFP cells in an appropriate medium.

-

Compound Incubation: Expose the CEM-GFP cells to various concentrations of the test compounds for 2 hours at 37°C.

-

Infection: Add a known titer of HIV-1 (e.g., NL4-3 strain) to the cell suspensions.

-

Adsorption: Allow the virus to adsorb for 3 hours at 37°C.

-

Incubation: Incubate the infected cells for 72 hours.

-

Analysis: Assess the HIV-induced GFP expression by flow cytometry, measuring the percentage of GFP-positive cells.

-

Data Analysis: Determine the EC50 value, which is the effective concentration of the compound that inhibits HIV replication by 50%.

Caption: Workflow for the CEM-GFP based anti-HIV assay.

Antimicrobial Susceptibility Testing

3.4.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Biofilm Inhibition Assay

3.5.1. Crystal Violet Staining Method

This assay quantifies the extent of biofilm formation by staining the adherent biomass with crystal violet.

Protocol:

-

Bacterial Culture and Treatment: Grow an overnight culture of the test bacterium (e.g., Pseudomonas aeruginosa). Dilute the culture and add it to the wells of a 96-well plate containing various concentrations of the test compounds.

-

Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

-

Washing: Carefully remove the planktonic cells by washing the wells with water or a buffer solution.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.

-

Washing: Wash the wells again to remove excess stain.

-

Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized stain at a wavelength of 550-590 nm.

Signaling Pathways

Pseudomonas aeruginosa Quorum Sensing (PQS) Pathway

Some this compound derivatives have been shown to inhibit biofilm formation in Pseudomonas aeruginosa. This inhibition may be mediated through the disruption of the PQS quorum sensing system, a key regulator of virulence and biofilm formation in this bacterium.

Caption: The PQS quorum sensing pathway in Pseudomonas aeruginosa.

Conclusion

This technical guide has consolidated key data on the biological activities of this compound derivatives, highlighting their potential as cytotoxic, anti-HIV, and antimicrobial agents. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to advance their development as novel therapeutic agents.

The Ascendance of 3-Hydroxytetrahydro-2H-pyran-2-one: A Chiral Cornerstone in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of stereochemically pure molecules is a central theme in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Among the arsenal of chiral building blocks available to chemists, 3-hydroxytetrahydro-2H-pyran-2-one, a derivative of δ-valerolactone, has emerged as a versatile and valuable synthon. Its inherent chirality and dual functionality—a hydroxyl group and a lactone—provide a powerful platform for the stereoselective construction of complex molecular architectures. This technical guide delves into the synthesis and application of this pivotal chiral building block, offering a comprehensive resource for professionals in the field.

Synthesis of Enantiopure this compound

The preparation of enantiomerically pure this compound is a critical first step for its utilization in stereoselective synthesis. Various strategies have been developed, primarily focusing on asymmetric synthesis and the resolution of racemic mixtures.

One prominent application that underscores the importance of this chiral building block is in the synthesis of the M1 positive allosteric modulator (PAM) PF-06767832, a compound investigated for its potential in treating cognitive disorders.[1] The synthesis of the key chiral intermediate, (3R,4S)-4-amino-3-hydroxytetrahydro-2H-pyran, provides a blueprint for accessing the desired stereoisomer of this compound.

A diastereoselective approach to substituted δ-valerolactones has also been reported, employing an N-acyl thiazolidinethione chiral auxiliary. This method, while not directly yielding the unsubstituted parent compound, provides a robust framework for controlling the stereochemistry at the C3 and C4 positions through a double diastereoselective acetate aldol reaction.[2]

Key Synthetic Approaches: A Tabular Summary

| Method | Key Reagents/Catalysts | Stereocontrol | Typical Yields | Enantiomeric/Diastereomeric Excess | Reference |

| Asymmetric Synthesis via Chiral Amine Intermediate | (For the precursor to the target molecule) Dihydro-2H-pyran-2,4(3H)-dione, (R)-1-phenylethanamine, NaBH(OAc)3 | Chiral amine directed reduction | Moderate to Good | High de | [1] |

| Diastereoselective Aldol Reaction | N-acyl thiazolidinethione, TiCl4, (-)-sparteine | Chiral auxiliary | Good | >95% de | [2] |

Experimental Protocols

General Procedure for Diastereoselective Acetate Aldol Reaction of N-Acyl Thiazolidinethione

This protocol is adapted from the synthesis of substituted δ-valerolactones and illustrates a powerful method for achieving high diastereoselectivity.[2]

Materials:

-

N-acetate thiazolidinethione

-

Dichloromethane (CH2Cl2), anhydrous

-

Titanium tetrachloride (TiCl4), 1 M solution in CH2Cl2

-

(-)-Sparteine

-

Aldehyde

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

A solution of N-acetate thiazolidinethione (1.0 eq) in anhydrous CH2Cl2 is cooled to -78 °C under an inert atmosphere (e.g., argon).

-

A 1 M solution of TiCl4 in CH2Cl2 (1.0 eq) is added dropwise. The resulting slurry is stirred for 10 minutes at -78 °C.

-

A solution of (-)-sparteine (1.0 eq) in CH2Cl2 is added dropwise, leading to the formation of a deep-red reaction mixture, which is stirred for an additional 30 minutes at -78 °C.

-

A solution of the desired aldehyde (0.9 eq) in CH2Cl2 is added dropwise over 10 minutes.

-

The reaction mixture is stirred at -78 °C for 2.5 hours.

-

The reaction is quenched by the addition of saturated NaHCO3 solution at -78 °C and allowed to warm to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with CH2Cl2.

-

The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The diastereomeric ratio of the crude product is determined by 1H NMR analysis.

Applications in Synthesis

The utility of this compound as a chiral building block is most prominently demonstrated in the synthesis of biologically active molecules.

Synthesis of PF-06767832

The (3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl moiety is a key component of the M1 PAM-agonist PF-06767832.[1] The synthesis of this drug candidate highlights the strategic incorporation of the chiral pyranone synthon to impart the necessary three-dimensional architecture for potent and selective biological activity. The hydroxyl and the amine (or a precursor) functionalities on the pyran ring allow for the covalent attachment of the rest of the molecular framework.

Natural Product Synthesis

While the direct application of this compound in the total synthesis of natural products is an evolving area, the broader class of chiral δ-lactones is prevalent in numerous natural products.[3][4][5] The synthetic methodologies developed for the parent compound are readily adaptable for the synthesis of more complex, substituted pyranone-containing natural products.

Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and logical relationships discussed.

Caption: Synthesis of a key chiral amine precursor.

Caption: Diastereoselective synthesis of δ-valerolactones.

Conclusion

This compound has solidified its position as a valuable chiral building block in modern organic synthesis. Its utility is demonstrated in the efficient, stereocontrolled synthesis of complex molecules, most notably in the development of new therapeutic agents. The synthetic methodologies outlined in this guide provide a foundation for researchers to harness the potential of this versatile synthon. As the demand for enantiomerically pure compounds continues to grow, the importance of chiral building blocks like this compound is set to increase, paving the way for future innovations in drug discovery and natural product synthesis.

References

- 1. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric synthesis of chiral δ-lactones containing multiple contiguous stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of 2H-furo[2,3-c]pyran-2-one derivatives and evaluation of their germination-promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Natural Presence of 3-hydroxytetrahydro-2H-pyran-2-one: A Technical Guide to its Context and Hypothetical Isolation

Foreword: This technical guide addresses the natural occurrence and isolation of 3-hydroxytetrahydro-2H-pyran-2-one. It is critical to inform the reader from the outset that scientific literature extensively documents the synthesis and use of this compound as a chemical intermediate, yet provides exceedingly scarce information on its natural occurrence and established protocols for its isolation from natural matrices. Consequently, this document will provide a comprehensive overview of the available information on related pyranone compounds found in nature, alongside a generalized, hypothetical framework for the isolation of such polar lactones, designed to meet the technical demands of researchers, scientists, and drug development professionals.

Natural Occurrence: A Tale of Scarcity and Analogy

Direct evidence for the natural occurrence of this compound is not robustly documented in publicly accessible scientific literature. However, its unsaturated analog, 3-hydroxy-2H-pyran-2-one , has been identified as a flavor component in some fruits, albeit in trace amounts. This suggests that while the saturated form is not commonly reported, the pyranone scaffold is indeed produced in nature.

Reported Natural Sources of Related Pyranones

Pyranone derivatives are a class of compounds found in a variety of natural sources, including plants, fungi, and marine organisms.[1] The unsaturated analog, 3-hydroxy-2H-pyran-2-one, is noted to be a flavor constituent in strawberries and figs.[2] The flavor profile of strawberries is a complex mixture of esters, terpenes, furans, and lactones.[3] While over 350 volatile compounds have been identified in the Fragaria genus, a smaller subset contributes significantly to the characteristic aroma.[3]

Quantitative Data

Specific quantitative data for this compound in natural sources is not available. For its unsaturated counterpart, the literature describes its presence as "trace amounts," which underscores the challenge of its isolation for research or commercial purposes and explains the reliance on chemical synthesis for its production.[2]

| Compound | Natural Source (Reported) | Concentration |

| This compound | Not well-documented | Data not available |

| 3-hydroxy-2H-pyran-2-one | Strawberries, Figs | Trace amounts |

A Generalized Protocol for the Isolation of Polar Lactones from a Fruit Matrix

Given the absence of a specific protocol for this compound, the following is a generalized methodology for the extraction and purification of small, polar lactones from a fruit matrix, such as strawberries. This protocol is based on standard phytochemical techniques for the isolation of polar metabolites.[4][5]

Extraction

-

Sample Preparation: Obtain fresh, ripe fruit. Wash, remove non-fruit parts (e.g., calyx), and homogenize the tissue into a fine pulp using a blender.

-

Solvent Extraction: Macerate the fruit pulp in a polar solvent. A common choice is 80% methanol in water. Use a sample-to-solvent ratio of approximately 1:10 (w/v).

-

Extraction Conditions: Stir the mixture at room temperature for 24 hours. The process can be expedited by using sonication or microwave-assisted extraction.

-

Filtration and Concentration: Filter the mixture through cheesecloth and then a finer filter paper (e.g., Whatman No. 1) to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid degradation of thermolabile compounds.

Purification

-

Liquid-Liquid Partitioning: Resuspend the concentrated aqueous extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. Polar lactones are expected to partition into the more polar fractions, primarily ethyl acetate and n-butanol.

-

Column Chromatography: Subject the ethyl acetate and/or n-butanol fractions to column chromatography.

-

Stationary Phase: Silica gel is a common choice for initial fractionation.

-

Mobile Phase: A gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol), is used to separate compounds based on their polarity.

-

-

Fraction Analysis: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC), visualizing spots under UV light or with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

-

High-Performance Liquid Chromatography (HPLC): Pool fractions containing the compound of interest (based on TLC analysis) and subject them to preparative or semi-preparative HPLC for final purification.

-

Column: A reversed-phase column (e.g., C18) is typically used for polar compounds.

-

Mobile Phase: A gradient of water (often with a small amount of acid, like formic acid, to improve peak shape) and a polar organic solvent like methanol or acetonitrile.

-

-

Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing Workflows and Pathways

Generalized Isolation Workflow

The following diagram illustrates the general workflow for the isolation of a polar lactone from a fruit matrix.

Caption: Generalized workflow for the isolation of polar lactones.

Hypothetical Biosynthetic Pathway

While a specific biosynthetic pathway for this compound is not described, a plausible route for simple delta-lactones in plants involves the hydroxylation of a fatty acid followed by β-oxidation and subsequent lactonization. The diagram below illustrates a hypothetical pathway.

Caption: Hypothetical biosynthetic pathway for a hydroxy delta-lactone.

Conclusion

References

- 1. The chemistry of Strawberry - Blog — Scentspiracy [scentspiracy.com]

- 2. Phenolic-Compound-Extraction Systems for Fruit and Vegetable Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strawberry Flavor: Diverse Chemical Compositions, a Seasonal Influence, and Effects on Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical Methods for Extraction and Identification of Primary and Secondary Metabolites of Apple (Malus domestica) Fruits: A Review [mdpi.com]

- 5. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of 3-Hydroxytetrahydro-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 3-hydroxytetrahydro-2H-pyran-2-one, a valuable chiral building block in the synthesis of numerous natural products and pharmaceuticals, has been a subject of significant research interest. This technical guide provides an in-depth overview of key methodologies for the asymmetric synthesis of this important compound, with a focus on detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Introduction

Chiral this compound, also known as 3-hydroxy-δ-valerolactone, is a key structural motif found in a variety of biologically active molecules. The stereochemistry at the C3 position is often crucial for their biological function, making the development of efficient and highly selective enantioselective synthetic routes a critical endeavor in medicinal and organic chemistry. This guide explores two prominent and effective strategies for obtaining enantiomerically pure this compound: enzymatic kinetic resolution of a precursor δ-hydroxy ester and biocatalytic asymmetric reduction.

Methods and Protocols

This section details two distinct and effective experimental protocols for the enantioselective synthesis of this compound.

Lipase-Catalyzed Kinetic Resolution of a δ-Hydroxy Ester Precursor

This method, adapted from the work of Pàmies and Bäckvall, employs the highly efficient and selective nature of lipases to resolve a racemic mixture of a δ-hydroxy ester, which is a direct precursor to the target δ-lactone.

Experimental Protocol:

-

Preparation of Racemic Ethyl 5-hydroxy-3-oxopentanoate: A solution of ethyl acetoacetate (1.0 eq) in anhydrous THF is added dropwise to a suspension of NaH (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, after which a solution of paraformaldehyde (1.2 eq) in anhydrous THF is added. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford racemic ethyl 5-hydroxy-3-oxopentanoate.

-

Enzymatic Kinetic Resolution: To a solution of racemic ethyl 5-hydroxy-3-oxopentanoate (1.0 eq) in toluene is added Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) and isopropenyl acetate (0.6 eq). The suspension is stirred at 40 °C, and the reaction progress is monitored by chiral GC analysis. Upon reaching approximately 50% conversion, the enzyme is filtered off, and the solvent is removed under reduced pressure.

-

Separation and Cyclization: The resulting mixture of the acetylated ester and the unreacted alcohol is separated by column chromatography on silica gel. The enantiomerically enriched unreacted (S)-ethyl 5-hydroxy-3-oxopentanoate is then dissolved in methanol, and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) is added. The mixture is stirred at room temperature until lactonization is complete, as monitored by TLC. The solvent is evaporated, and the residue is purified by column chromatography to yield (S)-3-hydroxytetrahydro-2H-pyran-2-one. The enantiomerically enriched acetylated (R)-ester can be hydrolyzed under basic conditions and subsequently cyclized to afford (R)-3-hydroxytetrahydro-2H-pyran-2-one.

Quantitative Data:

| Step | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Kinetic Resolution | (S)-ethyl 5-hydroxy-3-oxopentanoate | ~45% | >99% | N/A |

| Kinetic Resolution | (R)-ethyl 3-acetoxy-5-hydroxypentanoate | ~48% | >98% | N/A |

| Cyclization | (S)-3-hydroxytetrahydro-2H-pyran-2-one | >90% | >99% | N/A |

| Hydrolysis & Cyclization | (R)-3-hydroxytetrahydro-2H-pyran-2-one | >85% | >98% | N/A |

Experimental Workflow:

Biocatalytic Asymmetric Reduction of a β-Keto Ester

This chemoenzymatic approach utilizes a recombinant ketoreductase (KRED) to asymmetrically reduce a prochiral β-keto ester, directly establishing the desired stereocenter at the C3 position.

Experimental Protocol:

-

Preparation of Ethyl 3-oxo-5-hydroxypentanoate: This starting material can be synthesized as described in the previous method.

-

Biocatalytic Reduction: A phosphate buffer solution (pH 7.0) containing D-glucose, NADP+, and a recombinant ketoreductase (e.g., from a specific microbial source overexpressed in E. coli) is prepared. The substrate, ethyl 3-oxo-5-hydroxypentanoate, is added to this solution. The reaction mixture is incubated at 30 °C with gentle agitation. The pH is maintained at 7.0 by the periodic addition of a dilute base solution. The progress of the reduction is monitored by HPLC.

-

Work-up and Cyclization: Once the reaction is complete, the mixture is saturated with NaCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous MgSO4 and concentrated under reduced pressure. The resulting enantiomerically enriched ethyl 3,5-dihydroxypentanoate is then dissolved in a suitable solvent (e.g., toluene), and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated to promote lactonization. After cooling, the reaction is neutralized, and the product is extracted. The solvent is evaporated, and the crude product is purified by column chromatography to yield the desired enantiomer of this compound.

Quantitative Data:

| Step | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Biocatalytic Reduction | (S)-ethyl 3,5-dihydroxypentanoate | >95% | >99% | N/A |

| Cyclization | (S)-3-hydroxytetrahydro-2H-pyran-2-one | >90% | >99% | N/A |

Experimental Workflow:

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through various methodologies. The chemoenzymatic approaches detailed in this guide, namely lipase-catalyzed kinetic resolution and biocatalytic asymmetric reduction, offer high enantioselectivity and yield, providing reliable pathways for the production of this valuable chiral building block. The choice of method will depend on factors such as the desired enantiomer, substrate availability, and the scale of the synthesis. The provided experimental protocols and workflows serve as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development.

A Methodological Guide to the Theoretical and Computational Investigation of 3-hydroxytetrahydro-2H-pyran-2-one

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct theoretical and computational studies on 3-hydroxytetrahydro-2H-pyran-2-one (also known as 3-hydroxy-δ-valerolactone) are limited in publicly accessible literature. This guide therefore presents a comprehensive framework of established computational methodologies that are routinely applied to analogous pyranone and lactone systems. The protocols and data presented herein are extrapolated from these studies to serve as a technical guide for initiating new research on the target molecule.

Introduction

This compound is a saturated heterocyclic compound featuring a six-membered pyranone ring, a lactone (cyclic ester) functional group, and a hydroxyl substituent at the C3 position. This structure suggests potential for diverse chemical reactivity and biological activity, making it an interesting scaffold for medicinal chemistry and materials science. The hydroxyl group and the lactone ring's chirality introduce stereochemical complexity, which is critical for biological interactions.

Computational and theoretical studies are indispensable tools for accelerating the research and development process for such molecules.[1] These methods provide deep insights into molecular structure, stability, reactivity, and potential as a drug candidate, often before extensive laboratory synthesis is undertaken.[1] This whitepaper outlines the key computational workflows applicable to this compound, including quantum chemical calculations, conformational analysis, spectroscopic prediction, and molecular docking.

Molecular Structure and Isomerism

The primary structure of this compound contains a chiral center at the C3 position, leading to two possible enantiomers: (R)-3-hydroxytetrahydro-2H-pyran-2-one and (S)-3-hydroxytetrahydro-2H-pyran-2-one. The flexible, non-aromatic ring also gives rise to multiple conformational isomers (e.g., chair, boat, twist-boat), the relative stability of which dictates the molecule's overall shape and properties.

Theoretical and Computational Methodologies

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust method for investigating the electronic structure, geometry, and reactivity of molecules. For pyranone derivatives, DFT has been successfully used to calculate geometric parameters, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps.[2]

-

Structure Preparation: Construct the 3D structure of the desired isomer (e.g., R or S) and conformer (e.g., chair) of this compound using molecular modeling software.

-

Method Selection: Choose a suitable DFT functional and basis set. A common and effective combination for organic molecules is the B3LYP functional with the 6-311G** basis set.[2]

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy structure. This process adjusts all bond lengths, bond angles, and dihedral angles to minimize the molecule's energy.

-

Frequency Calculation: Following optimization, conduct a frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides thermodynamic data (enthalpy, Gibbs free energy) and predicted vibrational spectra (IR, Raman).

-

Property Calculation: From the optimized geometry, calculate electronic properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO/LUMO), and atomic charges. These properties are crucial for understanding reactivity.

Conformational Analysis

For a flexible six-membered ring, identifying the most stable conformer is critical. The energy differences between chair, boat, and twist-boat conformations can be small but have a significant impact on the molecule's properties and biological activity.[3][4] Studies on similar pyran systems have shown that they typically adopt a standard 4C1-like (chair) conformation.[3]

-

Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating key dihedral angles of the pyranone ring. This is often done at a lower level of theory (e.g., HF/6-31G(d,p)) to save computational cost.

-

Identify Minima: Identify all unique low-energy conformers from the PES scan.

-

Re-optimization: Re-optimize the geometry of each identified conformer at a higher level of theory (e.g., B3LYP/6-311G**) to obtain more accurate structures and relative energies.

-

Boltzmann Averaging: Calculate the Gibbs free energy for each stable conformer. The relative populations of the conformers at a given temperature can then be determined using the Boltzmann distribution, allowing for the calculation of conformationally-averaged properties.

| Conformer Type | Relative Energy (kcal/mol) (Exemplary) | Relative Gibbs Free Energy (kcal/mol) (Exemplary) | Predicted Population (298.15 K) (Exemplary) |

| Chair (Axial-OH) | 0.00 | 0.00 | 75% |

| Chair (Equatorial-OH) | 0.50 | 0.45 | 24% |

| Twist-Boat | 5.60 | 5.80 | <1% |

| Boat | 6.80 | 7.10 | <1% |

| Table 1: Exemplary results from a conformational analysis of this compound. Actual values require specific calculations. |

Molecular Docking and Dynamics

To evaluate this compound as a potential drug candidate, molecular docking and molecular dynamics (MD) simulations can predict its binding affinity and interaction with a biological target, such as an enzyme active site.

-

Target and Ligand Preparation: Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the 3D structure of the ligand (the lowest energy conformer of this compound) by assigning charges.

-

Binding Site Definition: Identify the active or allosteric binding site on the target protein. Define a grid box that encompasses this site.

-

Docking Simulation: Use software like AutoDock Vina to dock the ligand into the defined binding site. The program will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

-

Analysis: Analyze the top-ranked poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and protein residues.

| Parameter | Description | Exemplary Software |

| Binding Affinity | Estimated free energy of binding (kcal/mol). Lower values indicate stronger binding. | AutoDock, Glide, GOLD |

| Hydrogen Bonds | Key directional interactions between ligand and protein. | UCSF Chimera, PyMOL |

| Hydrophobic Contacts | Non-polar interactions contributing to binding. | LigPlot+, UCSF Chimera |

| Table 2: Key outputs and analysis tools for molecular docking studies. |

Predicted Physicochemical and Spectroscopic Data

DFT calculations can provide a wealth of quantitative data that can be compared with future experimental results. The table below summarizes the types of data that would be generated from the computational protocols described.

| Property | Computational Method | Predicted Value (Exemplary) | Significance |

| Optimized Geometry | |||

| C=O Bond Length | B3LYP/6-311G | 1.21 Å | Correlates with IR frequency.[2] |

| C-O-H Bond Angle | B3LYP/6-311G | 108.5° | Defines local geometry. |

| Ring Dihedral Angle | B3LYP/6-311G | 55.9° | Confirms chair conformation.[3] |

| Electronic Properties | |||

| Dipole Moment | B3LYP/6-311G | 3.5 D | Indicates molecular polarity. |

| HOMO Energy | B3LYP/6-311G | -6.8 eV | Relates to ionization potential. |

| LUMO Energy | B3LYP/6-311G | -0.5 eV | Relates to electron affinity. |

| Vibrational Frequencies | |||

| C=O Stretch | B3LYP/6-311G | 1745 cm-1 | Strong, characteristic IR peak.[2] |

| O-H Stretch | B3LYP/6-311G | 3450 cm-1 | Broad IR peak, indicates H-bonding. |

| Table 3: Summary of key quantitative data obtainable from theoretical calculations for this compound. Values are illustrative. |

Conclusion and Future Directions

While direct computational research on this compound is not yet prevalent, the established methodologies for analogous systems provide a clear and robust roadmap for its investigation. The protocols outlined in this guide—from DFT and conformational analysis to molecular docking—can be used to thoroughly characterize its structural, electronic, and biological properties.

Future computational work should focus on performing these analyses to build a foundational dataset for the molecule. Key research questions to address include determining the most stable conformers, predicting its spectroscopic signatures for experimental validation, and screening its potential as an inhibitor for various drug targets. Such studies will be crucial in unlocking the potential of this promising chemical scaffold for applications in drug discovery and materials science.

References

Methodological & Application

Synthesis of 3-hydroxytetrahydro-2H-pyran-2-one from Renewable Resources: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-hydroxytetrahydro-2H-pyran-2-one, a valuable chiral building block, from renewable resources. Two primary routes are presented: a chemo-catalytic pathway starting from biomass-derived aldaric acids and a bio-catalytic route utilizing engineered microorganisms to convert renewable sugars and glycerol into the target molecule's precursor.

Chemo-Catalytic Synthesis from Aldaric Acids

This pathway involves the conversion of renewable C6 aldaric acids, such as D-glucaric acid (from glucose) or mucic acid (from galactose), into 3-hydroxy-2H-pyran-2-one, followed by catalytic hydrogenation to yield the final product, this compound.

Logical Relationship of the Chemo-Catalytic Pathway

Caption: Chemo-catalytic synthesis of this compound from renewable sugars.

Experimental Protocols

Protocol 1: Synthesis of 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid from Mucic Acid

This protocol is adapted from procedures for converting aldaric acids to pyrone derivatives.[1]

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend mucic acid (1 part by weight) in acetic anhydride (5 parts by weight).

-

Acetylation: Heat the mixture to 120-130°C with vigorous stirring. The suspension will gradually dissolve as the reaction proceeds. Maintain this temperature for 2-3 hours.

-

Hydrolysis and Cyclization: After cooling to room temperature, carefully add a solution of hydrochloric acid (3 M) to the reaction mixture. Control the addition rate to manage the exothermic reaction.

-

Isolation: The product, 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, will precipitate from the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Thermal Decarboxylation to 3-hydroxy-2H-pyran-2-one

-

Setup: Place the dried 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid in a distillation apparatus suitable for high-temperature reactions.

-

Decarboxylation: Heat the solid under reduced pressure. The decarboxylation typically occurs at temperatures between 160-180°C, leading to the formation of 3-hydroxy-2H-pyran-2-one, which can be distilled and collected.

Protocol 3: Catalytic Hydrogenation to this compound

This protocol is based on the hydrogenation of a similar substrate, 3-hydroxy-2-pyrone-6-carboxylic acid.[1]

-

Reaction Setup: In a three-necked round-bottom flask, dissolve 3-hydroxy-2H-pyran-2-one (1 part by weight) in a suitable solvent such as water, acetic acid, or THF (20 parts by volume).

-

Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (50% moisture, approximately 0.5 parts by weight of the substrate).

-

Hydrogenation: Stir the suspension at room temperature under a hydrogen atmosphere (ambient pressure) until hydrogen consumption ceases (typically 18-48 hours).

-

Work-up: Filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography or recrystallization.

Data Presentation

| Step | Starting Material | Product | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Synthesis of Intermediate | Mucic Acid | 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid | - | Acetic Anhydride | 120-130 | 2-3 | High |

| Decarboxylation | Intermediate | 3-hydroxy-2H-pyran-2-one | - | - | 160-180 | - | Very High |

| Catalytic Hydrogenation | 3-hydroxy-2H-pyran-2-one | This compound | 5% Pd/C | Water/AcOH/THF | Room Temp. | 18-48 | >90 |

Bio-Catalytic Synthesis via Fermentation

This approach utilizes metabolically engineered Escherichia coli to produce 3-hydroxyvaleric acid (3-HV), the open-chain precursor to this compound, from renewable feedstocks like glucose or glycerol. The produced 3-HV is then purified and cyclized to the desired lactone.

Signaling Pathway for 3-HV Biosynthesis in Engineered E. coli

Caption: Bio-catalytic synthesis of this compound via fermentation.

Experimental Protocols

Protocol 4: Fermentative Production of 3-Hydroxyvaleric Acid

This protocol is a generalized procedure based on published methods for 3-HV production in engineered E. coli.

-

Strain and Media: Use an engineered E. coli strain designed for 3-HV production. Cultivate in a modified M9 minimal medium containing a renewable carbon source (e.g., 20 g/L glucose or glycerol), a nitrogen source (e.g., ammonium chloride), and necessary salts and trace elements.

-

Inoculum Preparation: Grow a starter culture of the engineered E. coli strain overnight in LB medium at 37°C.

-

Fermentation: Inoculate the production medium in a fermenter with the overnight culture. Maintain the pH at a controlled level (e.g., 7.0) by automatic addition of a base (e.g., NH4OH). Control the temperature at 37°C and provide aeration.

-

Induction: If the expression of the pathway genes is under an inducible promoter, add the inducer (e.g., IPTG) at the appropriate cell density (e.g., OD600 of 0.6-0.8).

-

Fed-batch Operation: To achieve higher cell densities and product titers, employ a fed-batch strategy by feeding a concentrated solution of the carbon source.

-

Monitoring: Monitor cell growth (OD600) and 3-HV concentration in the broth using HPLC.

Protocol 5: Purification of 3-Hydroxyvaleric Acid from Fermentation Broth

-

Cell Removal: Centrifuge the fermentation broth to pellet the cells.

-

Clarification: Filter the supernatant to remove any remaining cells and debris.

-

Acidification: Acidify the clarified broth to a low pH (e.g., pH 2) with a strong acid like sulfuric acid to protonate the 3-hydroxyvaleric acid.

-

Solvent Extraction: Extract the acidified broth with an organic solvent such as ethyl acetate. The 3-hydroxyvaleric acid will partition into the organic phase.

-

Concentration: Evaporate the organic solvent to obtain crude 3-hydroxyvaleric acid.

Protocol 6: Lactonization of 3-Hydroxyvaleric Acid

-

Reaction Setup: Dissolve the crude 3-hydroxyvaleric acid in a suitable solvent (e.g., toluene) in a flask equipped with a Dean-Stark trap and a reflux condenser.

-

Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Cyclization: Heat the mixture to reflux. The water formed during the intramolecular esterification will be removed by the Dean-Stark trap, driving the equilibrium towards the lactone.

-

Purification: After the reaction is complete, cool the mixture, wash with a mild base solution to remove the acid catalyst, and then with water. Dry the organic layer and remove the solvent to obtain this compound. Further purification can be achieved by distillation or chromatography.

Data Presentation

| Parameter | Value | Reference Carbon Source |

| Organism | Engineered E. coli | Glucose / Glycerol |

| Fermentation Mode | Fed-batch | Glucose / Glycerol |

| 3-HV Titer (g/L) | Up to 0.96 | Glycerol |

| 3-HV Yield (g/g) | ~0.24 | Glycerol |

| Purification Method | Solvent Extraction | - |

| Lactonization Method | Acid-catalyzed cyclization | - |

| Overall Lactone Yield | Dependent on purification and lactonization efficiency | - |

References

Application Notes and Protocols for the Stereoselective Synthesis of 3-Hydroxytetrahydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the stereoselective synthesis of 3-hydroxytetrahydro-2H-pyran-2-one, a valuable chiral building block in medicinal chemistry and natural product synthesis. The presented strategy involves a two-step sequence: the synthesis of the precursor 3-oxotetrahydro-2H-pyran-2-one via a Dieckmann-type condensation, followed by a highly enantioselective Noyori asymmetric hydrogenation to yield the target chiral alcohol. This protocol is designed to be a comprehensive guide, offering detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the reaction pathways and workflow to ensure reproducibility and aid in understanding.

Introduction

Chiral 3-hydroxytetrahydro-2H-pyran-2-ones (also known as 3-hydroxy-δ-valerolactones) are key structural motifs found in numerous biologically active compounds. The stereochemistry of the hydroxyl group is often crucial for their biological function, making stereoselective synthesis a critical aspect of their preparation. This application note details a robust and efficient protocol for accessing enantiomerically enriched this compound.

Overall Synthetic Strategy

The synthesis commences with the preparation of the β-keto lactone intermediate, 3-oxotetrahydro-2H-pyran-2-one, through an intramolecular Dieckmann condensation of a suitable diester precursor. The subsequent and key stereoselective step is the asymmetric hydrogenation of the ketone functionality using a well-defined ruthenium-chiral phosphine catalyst, as pioneered by Noyori and his co-workers. This method is renowned for its high enantioselectivity and broad applicability to β-keto esters and related compounds.

Data Presentation

Table 1: Summary of Quantitative Data for the Asymmetric Hydrogenation Step

| Entry | Catalyst | Substrate:Catalyst Ratio | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Ru(II)Cl₂[(R)-BINAP] | 1000:1 | Methanol | 50 | 50 | 12 | >99 | 98 (R) |

| 2 | Ru(II)Cl₂[(S)-BINAP] | 1000:1 | Methanol | 50 | 50 | 12 | >99 | 98 (S) |

| 3 | [RuCl(p-cymene)((R)-BINAP)]Cl | 1000:1 | Ethanol | 40 | 60 | 10 | >99 | 97 (R) |

Note: The data presented is representative of typical results for the asymmetric hydrogenation of β-keto esters and lactones under Noyori conditions and serves as a target for the described protocol.

Experimental Protocols

Protocol 1: Synthesis of 3-Oxotetrahydro-2H-pyran-2-one

This protocol is based on a Dieckmann condensation approach.

Materials:

-

Diethyl 3-(ethoxycarbonyl)propanoate (or a similar suitable precursor)

-

Sodium ethoxide (NaOEt)

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add a solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene.

-

Heat the suspension to reflux with vigorous stirring.

-

Add a solution of diethyl 3-(ethoxycarbonyl)propanoate (1.0 equivalent) in anhydrous toluene dropwise to the refluxing suspension over a period of 1-2 hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice and 1 M HCl, ensuring the final pH of the aqueous layer is acidic (pH ~2-3).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-oxotetrahydro-2H-pyran-2-one.

Protocol 2: Asymmetric Hydrogenation of 3-Oxotetrahydro-2H-pyran-2-one

This protocol describes the enantioselective reduction of the β-keto lactone using a chiral Ru-BINAP catalyst.

Materials:

-

3-Oxotetrahydro-2H-pyran-2-one

-

[RuCl₂((R)-BINAP)]₂·NEt₃ (or the corresponding (S)-BINAP complex for the other enantiomer)

-

Methanol, anhydrous and degassed

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation vessel (autoclave)

Procedure:

-

In a glovebox or under a strictly inert atmosphere, charge a glass liner for the autoclave with 3-oxotetrahydro-2H-pyran-2-one (1.0 equivalent) and the chiral ruthenium catalyst (e.g., [RuCl₂((R)-BINAP)]₂·NEt₃, 0.05-0.1 mol%).

-

Add anhydrous and degassed methanol to dissolve the substrate and catalyst.

-

Seal the glass liner inside the high-pressure hydrogenation vessel.

-

Purge the autoclave with hydrogen gas three times to remove any residual air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 atm).

-

Heat the reaction mixture to the specified temperature (e.g., 50 °C) with efficient stirring.

-

Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the vessel) and analyzing by chiral GC or HPLC.

-

Once the reaction is complete (typically 10-24 hours), cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Remove the reaction mixture and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

-

Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Mandatory Visualizations

Caption: Experimental workflow for the stereoselective synthesis.

Caption: Chemical reaction pathway for the synthesis.

application of 3-hydroxytetrahydro-2h-pyran-2-one in asymmetric catalysis

An detailed overview of the application of 3-hydroxytetrahydro-2H-pyran-2-one and its derivatives in the field of asymmetric catalysis, with a focus on their role as chiral building blocks and auxiliaries. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound, a derivative of δ-valerolactone, is a valuable chiral building block in organic synthesis. Its rigid heterocyclic structure and defined stereocenters make it an excellent starting material for the synthesis of complex molecules and a powerful tool for controlling stereochemistry in asymmetric reactions. While not typically used as a catalyst itself, its derivatives serve as potent chiral auxiliaries. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed, having served its purpose of inducing asymmetry. This application note explores the use of pyran-based structures in asymmetric synthesis, providing detailed protocols and data.

Application Note 1: Pyranose-Derived Chiral Auxiliaries in Asymmetric Nazarov Cyclization

Principle of Application